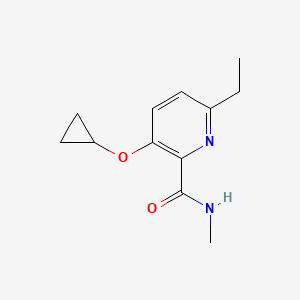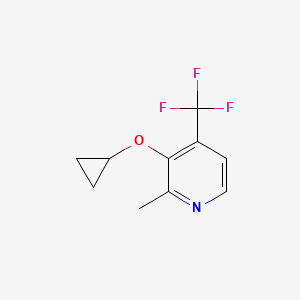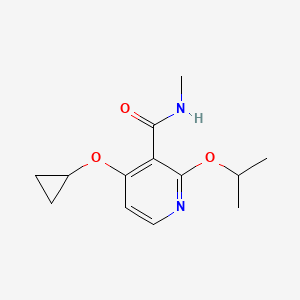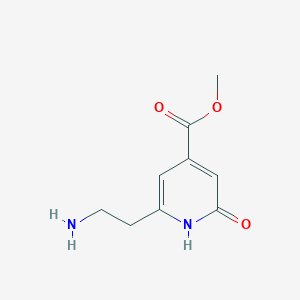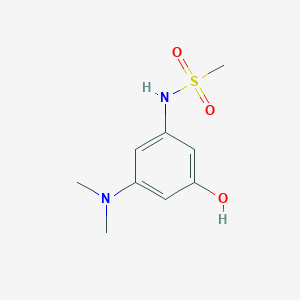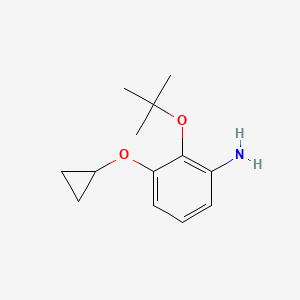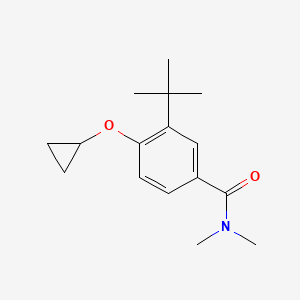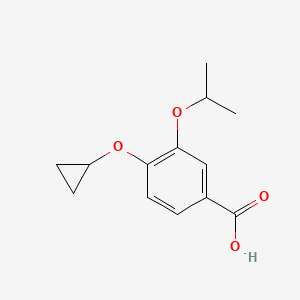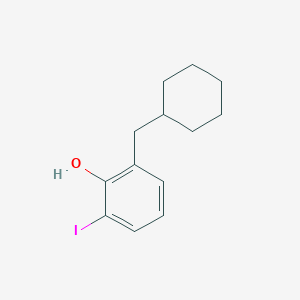
2-(6-Chloro-5-fluoropyridin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-5-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of the Baltz-Schiemann reaction, which is used to introduce fluorine atoms into aromatic compounds . The reaction conditions often require the use of fluorinating agents and specific catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloro-5-fluoropyridin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
2-(6-Chloro-5-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-5-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can influence its reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- (5-Chloro-6-fluoropyridin-2-yl)methanamine
Uniqueness
2-(6-Chloro-5-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical and biological properties. The combination of chloro and fluoro substituents can enhance its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H8ClFN2 |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
2-(6-chloro-5-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-6(9)2-1-5(11-7)3-4-10/h1-2H,3-4,10H2 |
Clave InChI |
UMEVITWBCOEBFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CCN)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


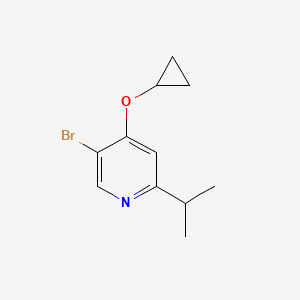

![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
